molecular formula C20H44O3Si B14308571 Heptadecyl(trimethoxy)silane CAS No. 111859-30-4

Heptadecyl(trimethoxy)silane

Cat. No.: B14308571
CAS No.: 111859-30-4
M. Wt: 360.6 g/mol
InChI Key: MLNCEQPFSFGNIW-UHFFFAOYSA-N
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Description

Hexadecyl(trimethoxy)silane (C₁₉H₄₂O₃Si, molecular weight 346.6 g/mol) is a liquid organosilane with a 16-carbon alkyl chain (C₁₆) bonded to a trimethoxysilyl group . Key properties include:

  • Physical State: Liquid at room temperature.
  • Density: 0.89 g/mL at 20°C.
  • Applications:
    • Additive in ethylene-vinyl silane copolymers.
    • Surface modification of mineral fillers to enhance polymer compatibility .
  • Synonyms: 1-(Trimethoxysilyl)hexadecane, DYNASYLAN 9116 .

Properties

CAS No.

111859-30-4

Molecular Formula

C20H44O3Si

Molecular Weight

360.6 g/mol

IUPAC Name

heptadecyl(trimethoxy)silane

InChI

InChI=1S/C20H44O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21-2,22-3)23-4/h5-20H2,1-4H3

InChI Key

MLNCEQPFSFGNIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC[Si](OC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecyl(trimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of heptadecyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the alcohol and silane being mixed in a solvent such as toluene or hexane. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and methanol as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reactants are continuously fed into the reactor, where they undergo the reaction under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Heptadecyl(trimethoxy)silane undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form heptadecylsilanetriol and methanol. This reaction is often catalyzed by acids or bases.

    Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: this compound can also participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalysts.

    Condensation: Silanol groups, heat.

    Substitution: Various nucleophiles, solvents like toluene or hexane.

Major Products Formed

    Hydrolysis: Heptadecylsilanetriol, methanol.

    Condensation: Polymeric siloxanes.

    Substitution: Functionalized silanes with different organic groups.

Scientific Research Applications

Heptadecyl(trimethoxy)silane has a wide range of applications in scientific research and industry:

    Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic materials. It is also used in the synthesis of functionalized surfaces and materials.

    Biology: Employed in the modification of biomaterials to enhance their biocompatibility and hydrophobicity.

    Medicine: Utilized in the development of drug delivery systems and medical devices due to its ability to modify surface properties.

    Industry: Applied in the production of water-repellent coatings, adhesives, and sealants. It is also used in the treatment of textiles and glass to impart hydrophobic properties.

Mechanism of Action

The primary mechanism by which heptadecyl(trimethoxy)silane exerts its effects is through the formation of strong covalent bonds with both organic and inorganic surfaces. The methoxy groups of the compound hydrolyze in the presence of water to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, which enhance the adhesion and durability of the treated surfaces.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Chain Length/Type Key Applications Environmental Notes
Hexadecyl(trimethoxy)silane C₁₉H₄₂O₃Si 346.6 C₁₆ alkyl Polymer additives, filler treatment Low environmental concern
Decyl(trimethoxy)silane C₁₃H₃₀O₃Si 256.4 C₁₀ alkyl Adhesion promotion, coatings Biodegradable
Octadecyl(trimethoxy)silane C₂₁H₄₆O₃Si ~374.7 C₁₈ alkyl Superhydrophobic textiles Moderate persistence
Heptadecafluorodecyltrimethoxysilane C₁₃H₁₃F₁₇O₃Si 568.30 Fluorinated C₁₀ High-performance repellents PFAS; regulated

Research Findings

  • Hydrophobicity : Longer alkyl chains (C₁₆ and C₁₈) outperform shorter chains (C₁₀) in water contact angle measurements, making them ideal for moisture-resistant coatings .
  • Fluorinated vs. Non-Fluorinated: Fluorinated silanes exhibit exceptional repellency but are increasingly restricted due to PFAS regulations, driving demand for non-fluorinated alternatives like C₁₆ and C₁₈ silanes .
  • Mechanical Enhancement: Silanes like 3-methacryloyloxypropyl trimethoxy silane demonstrate that functional groups (e.g., methacrylate) can significantly improve polymer nanocomposite strength .

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